[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1489550-62-0
VCID: VC3069566
InChI: InChI=1S/C8H12N2OS/c11-4-7-1-10(2-7)3-8-5-12-6-9-8/h5-7,11H,1-4H2
SMILES: C1C(CN1CC2=CSC=N2)CO
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26 g/mol

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

CAS No.: 1489550-62-0

Cat. No.: VC3069566

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol - 1489550-62-0

Specification

CAS No. 1489550-62-0
Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
IUPAC Name [1-(1,3-thiazol-4-ylmethyl)azetidin-3-yl]methanol
Standard InChI InChI=1S/C8H12N2OS/c11-4-7-1-10(2-7)3-8-5-12-6-9-8/h5-7,11H,1-4H2
Standard InChI Key OFXJRFJYNZOWPM-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CSC=N2)CO
Canonical SMILES C1C(CN1CC2=CSC=N2)CO

Introduction

Chemical Structure and Properties

Structural Characteristics

[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol consists of a 1,3-thiazole ring connected via a methyl linker to an azetidine ring, which bears a hydroxymethyl group at position 3. This molecule combines several pharmacologically interesting moieties: the thiazole heterocycle known for its biological activity, the four-membered azetidine ring that can serve as a unique scaffold in drug design, and a primary alcohol functional group that provides opportunities for further derivatization.

The compound shares structural similarities with several documented molecules including [1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol and (1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, though with the critical distinction of containing a thiazole rather than a triazole ring . This seemingly minor change can significantly alter the compound's biological activity profile and physicochemical properties.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated:

PropertyEstimated ValueBasis
Molecular FormulaC₉H₁₂N₂OSDerived from chemical structure
Molecular Weight~196.27 g/molCalculated from atomic weights
LogP~0.8-1.2Estimated from similar structures
Hydrogen Bond Donors1Hydroxyl group
Hydrogen Bond Acceptors3N, S in thiazole, OH group
Topological Polar Surface Area~50-60 ŲEstimated from functional groups

These properties suggest that the compound likely adheres to Lipinski's Rule of Five, indicating potential for good oral bioavailability if used in pharmaceutical applications.

Applications in Medicinal Chemistry

Structural Significance

The structural components of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol suggest multiple potential applications in medicinal chemistry:

  • The thiazole ring is a privileged structure in medicinal chemistry, found in various bioactive compounds and pharmaceuticals.

  • Azetidine-containing compounds have gained interest due to their unique spatial arrangements and potential to improve drug-target interactions.

  • The primary alcohol functionality provides a handle for further derivatization to produce more complex bioactive molecules.

Comparison with Related Bioactive Compounds

Related compounds containing either thiazole or azetidine moieties have demonstrated various biological activities, suggesting potential directions for investigation of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol:

Related Structural ClassKnown Biological ActivitiesReference
Thiazole derivativesAnticancer, antimicrobial, anti-inflammatory
Azetidine derivativesCNS activities, enzyme inhibition
Triazole-containing analogsBuilding blocks for pharmaceuticals

The 4-(3,4,5-trimethoxyphenyl)thiazole derivatives, for instance, have been investigated for anticancer properties, suggesting that thiazole-containing structures like our compound of interest may warrant similar exploration .

Analytical Characterization

Spectroscopic Properties

Based on structural analysis, the following spectroscopic characteristics would be expected:

Predicted NMR Characteristics

Proton EnvironmentExpected ¹H NMR Shift (ppm)Expected Multiplicity
Thiazole C5-H7.0-7.5singlet
Thiazole C2-H8.5-9.0singlet
-CH₂- (thiazole to azetidine)3.5-4.0singlet
Azetidine ring protons2.0-3.5complex multiplets
-CH₂OH3.5-3.7doublet
-OH4.5-5.0triplet (D₂O exchangeable)

Mass Spectrometry

Expected mass spectral characteristics would include a molecular ion peak at m/z 196 corresponding to the molecular formula C₉H₁₂N₂OS, with potential fragmentation patterns involving cleavage at the methylene linkers.

Chromatographic Behavior

Based on its structural features, [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol would likely display moderate retention on reverse-phase HPLC systems, with retention influenced by the presence of the hydroxyl group and the heterocyclic rings.

Future Research Directions

Synthesis and Characterization

Priority areas for future research include:

  • Development of efficient synthetic routes to [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol

  • Complete spectroscopic characterization (NMR, MS, IR, UV)

  • X-ray crystallographic analysis to confirm three-dimensional structure

  • Investigation of enantiomeric forms if chirality is present at the azetidine C3 position

Biological Evaluation

Suggested biological screening would include:

  • Broad antimicrobial screening against bacterial and fungal pathogens

  • Enzyme inhibition assays, particularly for kinases and proteases

  • Cell-based assays for anticancer activity

  • CNS receptor binding studies

Derivative Development

The primary alcohol functionality provides an excellent handle for derivative synthesis, which could include:

  • Ester derivatives with improved lipophilicity

  • Carbamate derivatives for potential CNS applications

  • Conjugation with known pharmacophores to create hybrid molecules

  • Incorporation into larger peptidic or peptidomimetic structures

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